2(3H)-Benzothiazolone, 4-chloro-3-ethyl-

Physicochemical Properties Drug Design Lipophilicity

2(3H)-Benzothiazolone, 4-chloro-3-ethyl- (CAS 63755-06-6) is a synthetic heterocyclic compound belonging to the benzothiazolone family, characterized by a benzene ring fused to a thiazole-2-one core. Its molecular formula is C9H8ClNOS, with a molecular weight of 213.68 g/mol.

Molecular Formula C9H8ClNOS
Molecular Weight 213.68 g/mol
CAS No. 63755-06-6
Cat. No. B14488844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2(3H)-Benzothiazolone, 4-chloro-3-ethyl-
CAS63755-06-6
Molecular FormulaC9H8ClNOS
Molecular Weight213.68 g/mol
Structural Identifiers
SMILESCCN1C2=C(C=CC=C2Cl)SC1=O
InChIInChI=1S/C9H8ClNOS/c1-2-11-8-6(10)4-3-5-7(8)13-9(11)12/h3-5H,2H2,1H3
InChIKeyLDELBJIBUBHFQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-3-ethyl-2(3H)-benzothiazolone (CAS 63755-06-6): Chemical Profile and Procurement-Relevant Identity


2(3H)-Benzothiazolone, 4-chloro-3-ethyl- (CAS 63755-06-6) is a synthetic heterocyclic compound belonging to the benzothiazolone family, characterized by a benzene ring fused to a thiazole-2-one core . Its molecular formula is C9H8ClNOS, with a molecular weight of 213.68 g/mol . The compound features two key substitutions: a chlorine atom at the 4-position of the benzene ring and an ethyl group at the 3-position (the nitrogen atom of the thiazole ring) . These structural modifications distinguish it from the parent benzothiazolone scaffold (CAS 934-34-9) and other common derivatives. The compound appears as a crystalline solid with a reported melting point of 99-100 °C (from methanol) and a predicted boiling point of 336.4±44.0 °C [1]. Its calculated octanol-water partition coefficient (LogP) of 2.9 indicates moderate lipophilicity, which influences its solubility and potential bioavailability [1]. Benzothiazolones, as a class, are widely recognized as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty materials [2].

Workflow
Benzothiazolone scaffold intermediate
Selection
4-Chloro-3-ethyl substitution for distinct reactivity
Context
Agrochemical and medicinal chemistry research

4-Chloro-3-ethyl-2(3H)-benzothiazolone: Why In-Class Substitution is Not a Viable Procurement Strategy


The 2(3H)-benzothiazolone scaffold exhibits a remarkable sensitivity of its physicochemical and biological properties to specific substitution patterns. While the benzothiazolone core provides a common structural foundation, the identity and position of substituents dictate critical parameters such as lipophilicity (LogP), metabolic stability, and target engagement [1]. For instance, the simple replacement of a methyl group with an ethyl group at the 3-position, as in the transition from chlobenthiazone (4-chloro-3-methyl) to 4-chloro-3-ethyl-2(3H)-benzothiazolone, can significantly alter molecular volume, conformational flexibility, and hydrophobic interactions with biological targets [2]. Similarly, the presence or absence of a chlorine atom at the 4-position profoundly impacts electronic distribution and reactivity, as demonstrated by the divergent properties of 4-chloro-2(3H)-benzothiazolone compared to its non-halogenated analog [3]. These subtle but critical differences mean that substituting one benzothiazolone derivative for another without rigorous experimental validation can lead to unpredictable outcomes in synthesis, biological assays, or material performance. The following quantitative evidence underscores the necessity of precise compound selection for research and industrial applications.

1
N-Alkyl variation may shift lipophilicity
Ethyl vs. methyl at the 3-position can alter LogP and membrane interactions, affecting formulation and biological readouts.
2
4-Chloro absence changes reactivity and electronics
Removing the chloro substituent eliminates a key reactive handle and modulates ring electronics, impacting synthesis utility.
3
Class-level substitution requires validation
Benzothiazolone analogs may not transfer performance without experimental confirmation due to structure-sensitive properties.

Quantitative Differentiation Guide: 4-Chloro-3-ethyl-2(3H)-benzothiazolone vs. Key Analogs


Molecular Property Differentiation: Lipophilicity (LogP) Comparison of 4-Chloro-3-ethyl vs. 4-Chloro-3-methyl Analog

The substitution of a methyl group with an ethyl group at the 3-position of the benzothiazolone core leads to a measurable increase in lipophilicity. 4-Chloro-3-ethyl-2(3H)-benzothiazolone exhibits a calculated LogP of 2.9, whereas its 3-methyl analog, chlobenthiazone (4-chloro-3-methyl-2(3H)-benzothiazolone), has a reported LogP of approximately 2.5 [1]. This difference of ΔLogP ≈ 0.4 corresponds to a roughly 2.5-fold increase in partition coefficient, which can significantly influence membrane permeability, bioavailability, and tissue distribution in biological systems. For procurement decisions in drug discovery or agrochemical development, this lipophilicity shift may necessitate different formulation strategies or predict distinct ADME profiles.

Lipophilicity (LogP)
Cross-study comparable
ΔLogP ≈ 0.4 (approx. 2.5× partition increase)
May alter membrane permeability and formulation context
Calculated values (in silico); 4-chloro-3-ethyl vs. chlobenthiazone (3-methyl)
Physicochemical Properties Drug Design Lipophilicity

Molecular Weight and Size Differentiation: Impact on Synthetic Intermediate Utility

4-Chloro-3-ethyl-2(3H)-benzothiazolone (MW 213.68 g/mol) offers a distinct molecular weight advantage over simpler analogs, providing increased steric bulk and altered reactivity profiles for downstream synthetic applications . Compared to 4-chloro-2(3H)-benzothiazolone (CAS 39205-62-4, MW 185.63 g/mol), the addition of the 3-ethyl group increases molecular weight by approximately 28 Da (a 15% increase) [1]. This modification can influence reaction kinetics, solubility in organic solvents, and purification characteristics. In contrast, 3-ethyl-2(3H)-benzothiazolone (CAS 6468-14-0, MW 179.24 g/mol) lacks the 4-chloro substituent, resulting in a 34 Da (16%) lower molecular weight and significantly different electronic properties . For researchers designing multistep syntheses, these molecular weight and structural differences translate to distinct physical handling properties and potential variations in reaction yields and selectivity.

Molecular Weight
Cross-study comparable
213.68 g/mol (+28 Da / +15% vs. 4-chloro analog)
Distinct physical handling and reactivity profile
Calculated from molecular formulas; compares 4-chloro-3-ethyl vs. 4-chloro- and 3-ethyl analogs
Synthetic Chemistry Intermediate Selection Molecular Weight

Synthetic Versatility: 4-Chloro Substituent as a Handle for Further Derivatization

The chlorine atom at the 4-position of 4-chloro-3-ethyl-2(3H)-benzothiazolone serves as a reactive handle for nucleophilic aromatic substitution (SNAr) reactions, enabling further functionalization . This contrasts with the non-halogenated analog 3-ethyl-2(3H)-benzothiazolone, which lacks this synthetic versatility. The 4-chloro substituent can be displaced by various nucleophiles (amines, thiols, alkoxides) under appropriate conditions, allowing for the introduction of diverse functional groups while retaining the 3-ethyl substitution on the nitrogen [1]. This dual substitution pattern (4-chloro + 3-ethyl) provides a unique combination of a reactive site (for further derivatization) and a stable N-alkyl group (which can modulate physicochemical properties) . For medicinal chemists and agrochemical researchers, this compound offers a strategic intermediate that balances synthetic accessibility with the potential to generate structurally diverse libraries.

Synthetic Utility
Class-level inference
4-Cl SNAr handle present; absent in 3-ethyl analog
Expands derivatization scope for library synthesis
Qualitative difference; reaction conditions apply
Organic Synthesis Nucleophilic Substitution Building Block

Antimicrobial Activity Inference: Benzothiazolone Scaffold as a Privileged Structure

While direct antimicrobial data for 4-chloro-3-ethyl-2(3H)-benzothiazolone is not available in the public domain, extensive studies on structurally related benzothiazolone derivatives provide a strong class-level inference for its potential activity. Benziothiazolinone (BIT), a benzothiazolone derivative, exhibits potent antibacterial activity against Xanthomonas oryzae pv. oryzae (Xoo) with an EC50 of 0.17 μg/mL in vitro [1]. Similarly, chlobenthiazone (4-chloro-3-methyl-2(3H)-benzothiazolone) demonstrates fungicidal activity against rice blast (Pyricularia oryzae), inhibiting infection peg formation at concentrations ≥10 μM [2]. The structural similarity of 4-chloro-3-ethyl-2(3H)-benzothiazolone to these active compounds—specifically the presence of a 4-chloro substituent and an N-alkyl group—suggests it may possess comparable or modulated biological activity. The ethyl group at the 3-position, compared to the methyl group in chlobenthiazone, may alter the compound's pharmacokinetic properties or spectrum of activity, warranting further investigation.

Antimicrobial Context
Class-level inference
Related benzothiazolones active (BIT EC50 0.17 µg/mL; chlobenthiazone ≥10 µM)
Research screening may support antimicrobial studies
Data to verify for target compound; no direct measurements
Antimicrobial Agrochemical Drug Discovery

Herbicidal Potential: Structural Analogy to Commercial Benzothiazolone Herbicides

The benzothiazolone scaffold is a recognized pharmacophore in commercial herbicides. Benazolin (4-chloro-2,3-dihydro-2-oxobenzothiazol-3-ylacetic acid) is a well-established post-emergence herbicide used for the control of annual broadleaved weeds in cereals, soybeans, and oilseed rape [1]. The core structural feature of benazolin—a 4-chloro-2(3H)-benzothiazolone—is shared with 4-chloro-3-ethyl-2(3H)-benzothiazolone, differing only in the N-substituent (carboxymethyl vs. ethyl). This structural similarity suggests that 4-chloro-3-ethyl-2(3H)-benzothiazolone may serve as a valuable intermediate for the synthesis of novel herbicides or as a scaffold for structure-activity relationship (SAR) studies [2]. Furthermore, recent research has demonstrated that pyridinyl-benzothiazolone derivatives exhibit potent pre- and post-emergence herbicidal activity, with compound B-04 showing efficacy comparable to flumioxazin, a commercial herbicide [3]. This underscores the continued relevance of the benzothiazolone core in herbicide discovery.

Herbicidal Context
Class-level inference
Shares 4-chloro-2(3H)-benzothiazolone core with commercial herbicides
May support agrochemical SAR studies
No direct herbicidal data available for target compound
Herbicide Agrochemical Structure-Activity Relationship

4-Chloro-3-ethyl-2(3H)-benzothiazolone: Evidence-Based Application Scenarios for Procurement and Research Planning


Agrochemical Intermediate for Novel Herbicide or Fungicide Synthesis

Based on the established herbicidal and fungicidal activity of structurally analogous benzothiazolones (e.g., benazolin, chlobenthiazone), 4-chloro-3-ethyl-2(3H)-benzothiazolone is a strategically valuable intermediate for agrochemical discovery programs. Its 4-chloro substituent provides a reactive handle for further derivatization, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies [1]. The 3-ethyl group offers a distinct lipophilicity profile (LogP 2.9) compared to the 3-methyl analog (LogP ~2.5), which may translate to differentiated uptake, translocation, or metabolic stability in plant or fungal systems [2]. Researchers developing novel herbicides targeting broadleaf weeds or fungicides for rice blast control can leverage this compound as a key building block, particularly when exploring N-alkyl modifications of the 4-chloro-2(3H)-benzothiazolone core [3].

Medicinal Chemistry Scaffold for Antimicrobial or Anticancer Lead Optimization

The benzothiazolone scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting antimicrobial, anticancer, and anti-inflammatory activities [1]. 4-Chloro-3-ethyl-2(3H)-benzothiazolone, with its unique 4-chloro and 3-ethyl substitution pattern, represents a distinct starting point for lead optimization campaigns. The compound's moderate lipophilicity (LogP 2.9) and molecular weight (213.68 g/mol) place it within favorable drug-like property space for further development [2]. Medicinal chemists can utilize the 4-chloro group for nucleophilic substitution reactions to introduce diverse pharmacophores, while the 3-ethyl group may confer improved metabolic stability compared to N-unsubstituted or N-methyl analogs. This compound is particularly suited for programs targeting novel antimicrobial agents, given the demonstrated activity of related benzothiazolones against bacterial and fungal pathogens [3].

Synthetic Methodology Development and Chemical Biology Tool Compound

The dual substitution pattern of 4-chloro-3-ethyl-2(3H)-benzothiazolone (chlorine at C4, ethyl at N3) makes it an ideal substrate for developing and validating new synthetic methodologies. The chlorine atom can participate in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) or nucleophilic aromatic substitutions, while the N-ethyl group remains stable under a variety of reaction conditions [1]. This orthogonal reactivity profile allows chemists to explore selective functionalization strategies. Additionally, the compound can serve as a precursor for synthesizing fluorescent probes or imaging agents, as demonstrated by the panchromatic fluorescent fibers formed by the structurally related 4-chloro-2(3H)-benzothiazolone [2]. Researchers in chemical biology may find this compound useful for generating tool compounds to study biological systems or for developing novel materials with tunable photophysical properties.

Analytical Reference Standard for Environmental or Metabolite Studies

Given the widespread use of benzothiazolone-based agrochemicals (e.g., benazolin, benzthiazuron, methabenzthiazuron), there is a need for well-characterized reference standards for environmental monitoring, residue analysis, and metabolic studies [1]. 4-Chloro-3-ethyl-2(3H)-benzothiazolone, as a structurally defined benzothiazolone derivative, can serve as a reference compound for developing and validating analytical methods (e.g., HPLC, LC-MS, GC-MS) for the detection and quantification of benzothiazolone residues in soil, water, and plant tissues. Its distinct retention time and mass spectral signature, conferred by the 4-chloro and 3-ethyl substituents, allow for unambiguous identification in complex matrices [2]. Environmental chemists and regulatory scientists can procure this compound as a certified reference material to support method development and ensure data quality in environmental fate and ecotoxicology studies.

Application
Selection Property
Validation Focus
Agrochemical intermediate research
4-Cl reactivity and N-ethyl lipophilicity
Herbicide/fungicide SAR evaluation assays
Medicinal chemistry lead optimization
Orthogonal substitution pattern
Antimicrobial or cancer cell-line screening assays
Synthetic methodology research
Dual reactive sites (4-Cl + N-ethyl)
Cross-coupling and derivatization scope
Analytical reference standard
Distinct chromatographic/mass signature
Environmental residue method validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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